4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1922897-51-5
VCID: VC7027265
InChI: InChI=1S/C13H15FO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16)
SMILES: C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)C(=O)O
Molecular Formula: C13H15FO4S
Molecular Weight: 286.32

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid

CAS No.: 1922897-51-5

Cat. No.: VC7027265

Molecular Formula: C13H15FO4S

Molecular Weight: 286.32

* For research use only. Not for human or veterinary use.

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid - 1922897-51-5

Specification

CAS No. 1922897-51-5
Molecular Formula C13H15FO4S
Molecular Weight 286.32
IUPAC Name 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Standard InChI InChI=1S/C13H15FO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16)
Standard InChI Key HKFPHIWXYIMUIK-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a six-membered thiane ring (C₅H₉S) with two ketone groups at the 1-position, forming a 1,1-dioxothiane core. At the 4-position of the ring, a 4-fluorophenylmethyl group (–CH₂C₆H₄F) and a carboxylic acid (–COOH) are attached, creating a sterically crowded environment. Key structural elements include:

  • Thiane ring: The sulfur atom introduces conformational flexibility and polarizability.

  • Dioxo groups: The ketones at C1 enhance electrophilicity, enabling nucleophilic attacks at adjacent positions.

  • 4-Fluorophenylmethyl group: The fluorine atom’s electronegativity (–I effect) modulates electron density in the aromatic ring, influencing hydrophobic interactions .

  • Carboxylic acid: Provides hydrogen-bonding capability and acidity (pKa ≈ 2–3), facilitating salt formation or coordination with metal ions .

Molecular Formula: C₁₃H₁₃FO₄S
Molecular Weight: 298.36 g/mol (calculated from analogous structures).

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, predictions based on analogs suggest:

  • IR: Strong absorption bands at ~1,710 cm⁻¹ (C=O stretch of ketones and carboxylic acid) and ~1,250 cm⁻¹ (C–F stretch) .

  • NMR:

    • ¹H: δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.2 ppm (–CH₂– bridge), δ 2.5–3.5 ppm (thiane ring protons) .

    • ¹³C: δ 170–175 ppm (carboxylic acid C=O), δ 190–200 ppm (dioxo C=O).

  • Mass Spectrometry: Predicted molecular ion peak at m/z 298.36 ([M]⁺), with fragments at m/z 121 (C₆H₅F⁺) and m/z 177 (thiane-dioxo fragment) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis likely follows a pathway analogous to 4-[(2-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid:

  • Core Formation:

    • Thiane-4-carboxylic acid is reacted with 4-fluorobenzyl chloride under basic conditions (K₂CO₃ or NaOH).

    • Reaction:

      Thiane-4-carboxylic acid+4-Fluorobenzyl chlorideBase, Δ4-[(4-Fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid\text{Thiane-4-carboxylic acid} + \text{4-Fluorobenzyl chloride} \xrightarrow{\text{Base, Δ}} \text{4-[(4-Fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid}
    • Conditions: Ethanol or DMF solvent, 80–100°C, 12–24 hours.

  • Oxidation:

    • The thiane ring is oxidized to 1,1-dioxothiane using hydrogen peroxide or O₂ in the presence of a catalyst (e.g., Mn(OAc)₃).

  • Purification:

    • Recrystallization (ethanol/water) or column chromatography (SiO₂, eluent: ethyl acetate/hexane) yields >90% purity.

Industrial-Scale Production

Continuous flow reactors are preferred for scalability and safety:

  • Advantages: Enhanced heat/mass transfer, reduced reaction time (2–4 hours), and higher yields (85–92%).

  • Cost Drivers: 4-Fluorobenzyl chloride ($120–150/kg) and catalyst recycling .

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValue
Melting Point180–185°C (predicted)
SolubilityDMSO > 50 mg/mL; H₂O < 1 mg/mL
LogP2.8 (calculated)
pKa2.4 (carboxylic acid)

Reactivity Profile

  • Carboxylic Acid: Forms esters with alcohols (e.g., methyl ester via Fischer esterification) or amides with amines .

  • Dioxothiane Ring: Undergoes nucleophilic substitution at C2/C6 positions with Grignard reagents or amines.

  • Fluorophenyl Group: Participates in Suzuki couplings (if halogenated) or electrophilic aromatic substitution (e.g., nitration) .

Biological and Industrial Applications

Medicinal Chemistry

While direct studies are lacking, structural analogs suggest potential as:

  • HDAC Inhibitors: Carboxylic acid groups chelate zinc in enzyme active sites, similar to 2-phenylquinoline-4-carboxylic acid derivatives .

  • Anticancer Agents: Fluorophenyl groups enhance blood-brain barrier penetration, as seen in pyridazine analogs .

Materials Science

  • Ligands for Metal-Organic Frameworks (MOFs): Sulfur and oxygen atoms coordinate to transition metals (e.g., Cu²⁺, Fe³⁺).

  • Polymer Modifiers: Thiane rings improve thermal stability in polyesters .

Challenges and Future Directions

  • Synthetic Optimization: Developing asymmetric catalysis for enantioselective synthesis (e.g., chiral auxiliaries) .

  • Toxicity Profiling: Assessing hepatotoxicity risks associated with fluorophenyl metabolites .

  • Target Identification: High-throughput screening against kinase or protease libraries .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator